The Definitive Guide to Cyclopentyl MIDA Boronate (2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione) in Advanced Organic Synthesis
The Definitive Guide to Cyclopentyl MIDA Boronate (2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione) in Advanced Organic Synthesis
Executive Summary
The development of N-methyliminodiacetic acid (MIDA) boronates has fundamentally transformed the landscape of iterative cross-coupling and complex molecule synthesis. Among these, 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (commonly known as Cyclopentyl MIDA boronate) serves as a critical reagent for the incorporation of cyclopentyl moieties into pharmaceutical scaffolds. Alkylboronic acids are notoriously susceptible to protodeboronation and oxidation; however, complexation with the MIDA ligand rehybridizes the boron center, rendering the compound indefinitely stable under atmospheric conditions[1]. This whitepaper dissects the physicochemical properties, dual-pathway hydrolysis kinetics, and self-validating experimental protocols required to successfully deploy Cyclopentyl MIDA boronate in advanced Suzuki-Miyaura couplings.
Chemical Identity & Physicochemical Profiling
Cyclopentyl MIDA boronate is a crystalline solid that acts as a shelf-stable surrogate for the highly unstable cyclopentylboronic acid[2]. The structural core features a bicyclic system where the nitrogen atom of the MIDA ligand forms a dative bond with the boron atom. This sp2→sp3 rehybridization eliminates the empty p-orbital on the boron, effectively shielding it from nucleophilic attack and premature degradation[1].
Table 1: Physicochemical & Structural Data
| Property | Specification / Value |
| Chemical Name | 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| Common Name | Cyclopentylboronic acid MIDA ester |
| CAS Number | 117311-84-9 |
| Empirical Formula | C10H16BNO4 |
| Molecular Weight | 225.05 g/mol |
| Melting Point | 134 – 144 °C |
| Storage Stability | Indefinitely stable under air at room temperature |
| Reactivity Profile | Unreactive under anhydrous cross-coupling conditions (up to 80 °C) |
Data sourced from standardized commercial product specifications.
Mechanistic Foundations: The Kinetic Mastery of Slow-Release
The true synthetic utility of Cyclopentyl MIDA boronate lies in its controlled hydrolysis. To prevent the rapid decomposition of the liberated cyclopentylboronic acid, the concentration of the active boron species must be kept exceptionally low during the cross-coupling reaction. This is achieved via a "slow-release" mechanism[2].
Recent mechanistic studies reveal that MIDA boronates hydrolyze via two distinct, competing pathways depending on the reaction environment[3]:
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Base-Mediated (Fast) Hydrolysis: Occurs at high pH (e.g., using aqueous NaOH). The rate-limiting step is the direct nucleophilic attack of a hydroxide ion on one of the MIDA carbonyl carbons. This pathway releases the boronic acid within minutes, which is detrimental for unstable alkylboronic acids as they will rapidly protodeboronate before transmetalation can occur[3].
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Neutral (Slow) Hydrolysis: Occurs in buffered or biphasic systems (e.g., K3PO4 in Dioxane/H2O). This pathway does not require exogenous base. Instead, the rate-limiting step is the cleavage of the B–N dative bond mediated by a small water cluster (H2O)n . This steady-state release perfectly matches the rate of the palladium-catalyzed transmetalation step, ensuring the active boronic acid is consumed the moment it is generated[3].
Bifurcated hydrolysis pathways of MIDA boronates dictating stability and coupling efficiency.
Table 2: Hydrolysis Kinetics Comparison
| Hydrolysis Pathway | Reagent System | Rate-Limiting Step | Half-Life ( t1/2 ) | Synthetic Outcome |
| Fast (Base-Mediated) | 1M NaOH (aq) | Hydroxide attack at MIDA carbonyl | < 10 minutes | Rapid accumulation & decomposition of unstable boronic acids. |
| Slow (Neutral) | K3PO4 in Dioxane/H2O | (H2O)n mediated B–N bond cleavage | 2 – 6 hours | Controlled steady-state release; high-yield cross-coupling. |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.
Protocol A: Dehydrative Synthesis of Cyclopentyl MIDA Boronate
Traditional MIDA boronate synthesis requires harsh Dean-Stark dehydration, which often destroys sensitive alkylboronic acids. The utilization of MIDA anhydride acts as both the ligand source and an in situ desiccant, enabling mild complexation[4].
Step-by-Step Methodology:
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Preparation: In an oven-dried flask under inert atmosphere (Argon), combine cyclopentylboronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv)[4].
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Causality: MIDA anhydride pre-loads one of the two required dehydrations, driving the equilibrium forward without thermal degradation[4].
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Solvation: Suspend the mixture in anhydrous 1,4-dioxane (0.5 M relative to the boronic acid).
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Thermal Activation: Heat the reaction mixture to 70 °C and stir for 3 to 24 hours. Monitor via TLC or LC-MS.
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Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The MIDA boronate partitions into the organic layer.
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Purification: Dry the organic layer over anhydrous MgSO4 , concentrate under reduced pressure, and purify via silica gel chromatography (typically eluting with Et2O/MeCN )[3].
Protocol B: Slow-Release Suzuki-Miyaura Cross-Coupling
This protocol leverages the neutral hydrolysis pathway to couple the cyclopentyl moiety to an aryl or heteroaryl halide[2].
Step-by-Step Methodology:
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Catalyst & Reagent Loading: To a Schlenk tube, add Cyclopentyl MIDA boronate (1.5 equiv), the aryl halide (1.0 equiv), Pd(OAc)2 (5 mol%), SPhos ligand (10 mol%), and anhydrous K3PO4 (3.0 equiv).
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Inert Atmosphere: Evacuate and backfill the vessel with Argon three times.
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Causality: While the MIDA boronate is air-stable, the active Pd(0) catalytic species generated in situ is highly sensitive to oxygen.
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (typically a 5:1 or 10:1 ratio).
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Causality: The biphasic nature ensures the inorganic base ( K3PO4 ) remains in the aqueous layer, while the MIDA boronate remains in the organic layer. Hydrolysis occurs strictly at the interface via the neutral water-cluster mechanism, preventing base-mediated rapid degradation[3].
-
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Reaction Execution: Heat the biphasic mixture to 80 °C for 12–24 hours under vigorous stirring.
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Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with diethyl ether. Evaporate and purify the resulting cross-coupled product via column chromatography.
Standardized workflow for the slow-release Suzuki-Miyaura cross-coupling.
Strategic Applications in Drug Discovery
The incorporation of sp3 -rich cycloalkyl groups, such as the cyclopentyl ring, is a major directive in modern medicinal chemistry. Increasing the sp3 fraction (Fsp3) of a drug candidate often correlates with improved solubility, reduced off-target toxicity, and better pharmacokinetic profiles.
Historically, appending a cyclopentyl group directly to an aryl core via cross-coupling was plagued by low yields due to the rapid protodeboronation of cyclopentylboronic acid and competitive β -hydride elimination during the catalytic cycle. By utilizing Cyclopentyl MIDA boronate , researchers can bypass these decomposition pathways entirely. The reagent's compatibility with a wide array of functional groups and its ability to undergo iterative coupling sequences make it an indispensable building block for automated, Lego-like small-molecule synthesis[3].
References
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Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Communications / PMC. Retrieved from[Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Retrieved from[Link]
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Dick, G. R., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, ACS Publications. Retrieved from[Link]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
